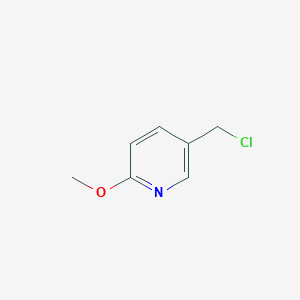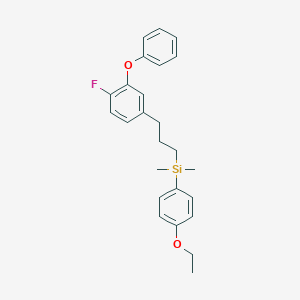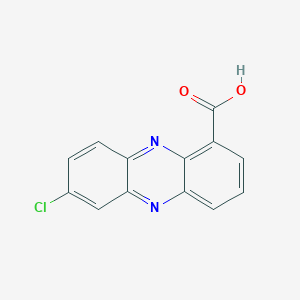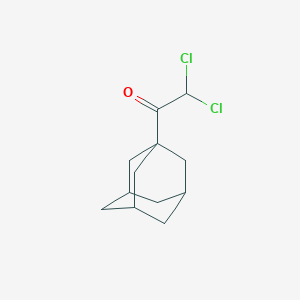
1-(1-Adamantyl)-2,2-dichloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-2,2-dichloroethanone, also known as ADA, is a chemical compound that has been widely used in scientific research. It is a carbonyl compound that contains an adamantyl group and two chlorine atoms attached to the carbonyl carbon. The unique structure of ADA makes it an interesting molecule to study, and it has been used in various research applications.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)-2,2-dichloroethanone is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, 1-(1-Adamantyl)-2,2-dichloroethanone may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1-(1-Adamantyl)-2,2-dichloroethanone has been shown to have various biochemical and physiological effects. Studies have shown that 1-(1-Adamantyl)-2,2-dichloroethanone can increase the levels of acetylcholine in the brain, which could improve cognitive function. 1-(1-Adamantyl)-2,2-dichloroethanone has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-Adamantyl)-2,2-dichloroethanone in lab experiments is its unique structure, which makes it an interesting molecule to study. 1-(1-Adamantyl)-2,2-dichloroethanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 1-(1-Adamantyl)-2,2-dichloroethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving 1-(1-Adamantyl)-2,2-dichloroethanone. One potential area of research is the development of 1-(1-Adamantyl)-2,2-dichloroethanone-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another potential area of research is the investigation of 1-(1-Adamantyl)-2,2-dichloroethanone's anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Adamantyl)-2,2-dichloroethanone and its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase.
Métodos De Síntesis
The synthesis of 1-(1-Adamantyl)-2,2-dichloroethanone involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantoyl chloride. This is then reacted with ethylmagnesium bromide to form 1-(1-adamantyl)ethanol. The final step involves the oxidation of 1-(1-adamantyl)ethanol with oxalyl chloride to form 1-(1-adamantyl)-2,2-dichloroethanone.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-2,2-dichloroethanone has been used in various scientific research applications. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-(1-Adamantyl)-2,2-dichloroethanone has also been studied as a potential inhibitor of butyrylcholinesterase, another enzyme that is involved in the breakdown of acetylcholine.
Propiedades
Número CAS |
111079-75-5 |
|---|---|
Nombre del producto |
1-(1-Adamantyl)-2,2-dichloroethanone |
Fórmula molecular |
C12H16Cl2O |
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C12H16Cl2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2 |
Clave InChI |
ANJSALSBPPIZES-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |
Sinónimos |
Ethanone, 2,2-dichloro-1-tricyclo[3.3.1.13,7]dec-1-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



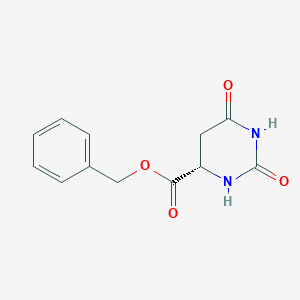
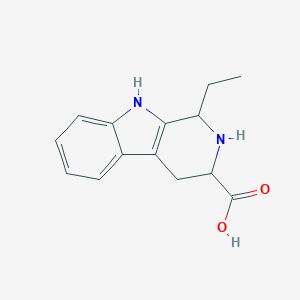

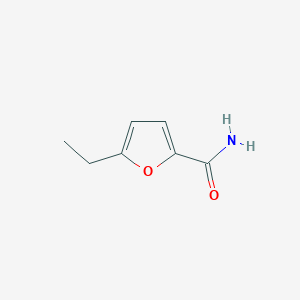
![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
